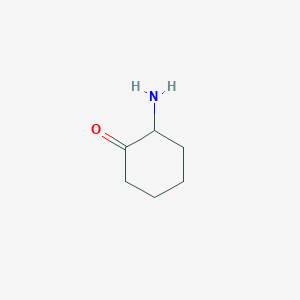

2-Aminocyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-aminocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLPEYHLAKSCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328776 | |

| Record name | 2-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22374-48-7 | |

| Record name | 2-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Aminocyclohexan-1-one: Current Knowledge and Data Gaps

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical properties of 2-aminocyclohexan-1-one. It is important to note that publicly available experimental data on this specific compound is scarce. Much of the existing literature refers to the related compound, 2-aminocyclohexanol. This document compiles the available information on 2-aminocyclohexan-1-one, highlights the current data gaps, and provides context where information on related compounds may be informative.

Physical and Chemical Properties

Table 1: Computed Physicochemical Properties of 2-Aminocyclohexan-1-one

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | PubChem |

| Molecular Weight | 113.16 g/mol | PubChem[1] |

| XLogP3-AA | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 113.084063974 Da | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Complexity | 101 | PubChem[1] |

Note: These values are computationally predicted and have not been experimentally verified.

Synthesis and Characterization

Detailed experimental protocols for the synthesis of 2-aminocyclohexan-1-one are not extensively documented. However, one potential synthetic route is the oxidation of cis-2-aminocyclohexanol.[2]

A patent for the synthesis of related compounds, specifically 2-phenyl-2-amino-cyclohexan-1-one derivatives, suggests potential synthetic strategies that could be adapted for the target molecule.

Due to the lack of detailed experimental protocols, a standardized characterization workflow cannot be provided at this time. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be required to confirm the identity and purity of synthesized 2-aminocyclohexan-1-one.

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity or associated signaling pathways of 2-aminocyclohexan-1-one. Research into the biological effects of this compound appears to be a novel area of investigation.

Experimental Workflows

Given the absence of published research on the biological effects of 2-aminocyclohexan-1-one, there are no established experimental workflows to describe. A general workflow for investigating a novel compound's biological activity would typically involve the following stages.

Caption: A generalized experimental workflow for the biological evaluation of a novel chemical compound.

Conclusion and Future Directions

This technical guide highlights a significant gap in the scientific literature concerning the physical properties, synthesis, and biological activity of 2-aminocyclohexan-1-one. While computational data provides some preliminary information, experimental validation is crucial for its use in research and development. Future work should focus on establishing a reliable synthetic route, thoroughly characterizing the compound using modern analytical techniques, and exploring its potential biological activities. Such foundational research is a prerequisite for any further investigation into its utility in drug discovery and development.

References

2-Aminocyclohexanone molecular formula and weight

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Data

2-Aminocyclohexanone is a cyclic ketone and a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | PubChem[1] |

| Molecular Weight | 113.16 g/mol | PubChem[1] |

| IUPAC Name | 2-aminocyclohexan-1-one | PubChem[1] |

| CAS Number | 22374-48-7 | PubChem[1] |

| Canonical SMILES | C1CCC(=O)C(C1)N | PubChem[1] |

| InChI Key | KMLPEYHLAKSCGX-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Chemical Reactions

This compound serves as a key intermediate in the synthesis of various complex molecules. Its synthesis often involves the introduction of an amino group at the alpha-position to the carbonyl of a cyclohexanone ring.

Synthetic Workflow

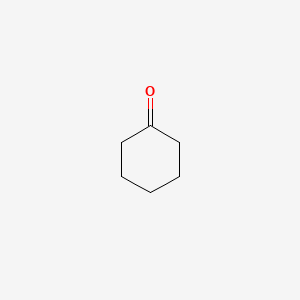

A common synthetic route to this compound involves the chlorination of cyclohexanone to form 2-chlorocyclohexanone, followed by nucleophilic substitution with an amine source.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorocyclohexanone

This protocol is adapted from a standard organic synthesis procedure.

Materials:

-

Cyclohexanone (3 moles, 294 g)

-

Water (900 ml)

-

Chlorine gas (3 moles, 215 g)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A 3-liter, three-necked round-bottomed flask is equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet tube.

-

Cyclohexanone (294 g) and water (900 ml) are added to the flask.

-

The flask is cooled in an ice bath and the stirrer is started.

-

Chlorine gas (215 g) is bubbled through the mixture.

-

The heavier chlorocyclohexanone layer is separated and combined with three 150-ml ether extracts of the aqueous phase.

-

The combined organic phase is washed with 150 ml of water and then with 200 ml of saturated sodium chloride solution.

-

The solution is dried over anhydrous sodium sulfate, filtered, and the ether is removed by evaporation.

-

The residue is vacuum-distilled to yield 2-chlorocyclohexanone.[2][3]

Key Chemical Reactions

This compound is a precursor in several important chemical transformations, including the synthesis of pharmacologically active compounds and heterocyclic systems.

Beckmann Rearrangement: The oxime of this compound can undergo a Beckmann rearrangement to produce the corresponding lactam. This reaction is a classic method for the synthesis of amides from ketoximes and is typically catalyzed by acid. The general mechanism involves the protonation of the hydroxyl group of the oxime, followed by a concerted migration of the group anti-periplanar to the leaving group, ultimately yielding a lactam after tautomerization.[4]

Synthesis of Ketamine Analogues: this compound is a structural component of ketamine [2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one] and its analogues. The synthesis of these compounds often involves the reaction of a substituted phenyl Grignard reagent with a cyclohexanone derivative, followed by the introduction of the methylamino group and subsequent rearrangement.[1][5]

Biological Significance and Signaling Pathways

While there is limited information on the direct interaction of this compound with biological signaling pathways, its derivatives, most notably ketamine, have well-documented effects on neuronal signaling. The mechanism of action of ketamine provides a valuable framework for understanding the potential biological context of this compound-derived compounds.

Ketamine's Mechanism of Action: Ketamine's rapid antidepressant effects are primarily attributed to its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][4][6] This initial blockade triggers a cascade of downstream events that ultimately lead to enhanced synaptogenesis, particularly in the prefrontal cortex.[5][6]

The proposed signaling cascade is as follows:

-

NMDA Receptor Blockade: Ketamine blocks NMDA receptors, leading to a surge in the release of the excitatory neurotransmitter glutamate.[1][6]

-

AMPA Receptor Activation: The increased glutamate levels preferentially activate another type of glutamate receptor, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][4]

-

BDNF Release and mTOR Pathway Activation: The activation of AMPA receptors stimulates the release of brain-derived neurotrophic factor (BDNF).[1] BDNF, in turn, activates the mammalian target of rapamycin (mTOR) signaling pathway.[1][5]

-

Synaptogenesis: The activation of the mTOR pathway leads to an increase in the synthesis of synaptic proteins, promoting the formation of new synapses and strengthening existing connections.[5][6]

Caption: Signaling cascade initiated by ketamine.

This pathway highlights the potential for compounds derived from this compound to modulate critical neuronal processes and serves as a foundation for the rational design of novel therapeutics targeting neuropsychiatric disorders.

References

- 1. droracle.ai [droracle.ai]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of 2-Chlorocyclohexanone - Chempedia - LookChem [lookchem.com]

- 4. ketamineacademy.com [ketamineacademy.com]

- 5. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Aminocyclohexan-1-one: A Key Intermediate in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminocyclohexan-1-one is a pivotal bifunctional molecule that serves as a versatile synthon in organic and medicinal chemistry. Its structure, featuring a cyclohexane ring with a ketone at position 1 and an amine at position 2, provides a reactive scaffold for the synthesis of complex heterocyclic systems and pharmacologically active agents. This technical guide details the nomenclature, physicochemical properties, and synthetic utility of 2-aminocyclohexan-1-one. It places a particular emphasis on its role as a direct precursor to psychoactive compounds, such as ketamine analogues, by exploring the relevant downstream signaling pathways these derivatives modulate. While detailed experimental spectra and specific synthesis protocols for the parent compound are not widely available in public literature, this guide provides foundational knowledge, general methodologies, and the mechanistic context crucial for its application in research and drug development.

Nomenclature and Physicochemical Properties

The compound commonly known as 2-aminocyclohexanone is formally named 2-aminocyclohexan-1-one according to IUPAC nomenclature[1]. It is a cyclic α-amino ketone whose properties are summarized below.

Table 1: Physicochemical Properties of 2-Aminocyclohexan-1-one

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-aminocyclohexan-1-one | [1] |

| CAS Number | 22374-48-7 | |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point | 213.9 °C at 760 mmHg (Predicted) | |

| Density | 1.023 g/cm³ (Predicted) | |

| SMILES | C1CCC(=O)C(C1)N | [1] |

| InChI Key | KMLPEYHLAKSCGX-UHFFFAOYSA-N | |

Spectroscopic Data Overview

Table 2: Predicted Spectroscopic Data for 2-Aminocyclohexan-1-one

| Spectrum Type | Predicted Chemical Shifts / Frequencies |

|---|---|

| ¹H-NMR | ~3.0-3.5 ppm: Proton on the α-carbon (bearing the amino group). ~2.0-2.5 ppm: Protons on the α-carbon adjacent to the carbonyl. ~1.5-2.0 ppm: Remaining cyclohexyl protons. Broad singlet: Amine (NH₂) protons, variable shift. |

| ¹³C-NMR | ~205-215 ppm: Carbonyl carbon (C=O). ~55-65 ppm: α-carbon (bearing the amino group). ~30-45 ppm: α-carbon adjacent to the carbonyl. ~20-30 ppm: Remaining cyclohexyl carbons. |

| IR Spectroscopy | ~3300-3400 cm⁻¹: N-H stretching (amine). ~2850-2960 cm⁻¹: C-H stretching (aliphatic). ~1715 cm⁻¹: C=O stretching (ketone). ~1600 cm⁻¹: N-H bending (amine). |

Note: The values in Table 2 are estimates based on typical ranges for α-amino ketones and should be confirmed by experimental analysis.

Synthesis and Reactivity

2-Aminocyclohexan-1-one is a valuable synthetic intermediate due to its dual functionality. It can be prepared via several routes, though detailed, citable protocols are scarce. A common conceptual approach involves the reduction of an appropriate precursor, such as 2-oximinocyclohexanone.

General Experimental Protocol: Synthesis via Oxime Reduction

The following protocol is a generalized procedure based on established chemical transformations for the synthesis of α-amino ketones.

Objective: To synthesize 2-aminocyclohexan-1-one hydrochloride from cyclohexan-1,2-dione monoxime.

Materials:

-

Cyclohexan-1,2-dione monoxime (2-oximinocyclohexanone)

-

Stannous chloride (SnCl₂) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or other suitable solvent

-

Diethyl ether

-

Sodium hydroxide (for neutralization, if isolating the free base)

Procedure:

-

Dissolution: The starting material, 2-oximinocyclohexanone, is dissolved in a suitable solvent such as ethanol or acetic acid.

-

Reduction: A reducing agent is introduced.

-

Chemical Reduction: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic method for oxime reduction. The mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Catalytic Hydrogenation: Alternatively, the oxime can be subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the product. If a tin salt was used, it is typically removed by precipitation or extraction. The solvent is removed under reduced pressure.

-

Salt Formation: To obtain the more stable hydrochloride salt, the crude product is dissolved in a minimal amount of a solvent like ethanol, and concentrated HCl or gaseous HCl in ether is added to precipitate 2-aminocyclohexan-1-one hydrochloride.

-

Purification: The resulting solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and can be further purified by recrystallization.

Conceptual Synthesis Workflow

The logical flow for a common synthesis of 2-aminocyclohexan-1-one is illustrated below.

References

An In-depth Technical Guide to 2-Aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminocyclohexanone, a versatile chemical intermediate with applications in organic synthesis and pharmaceutical research. This document details its chemical identifiers, physical and spectral properties, synthesis and purification protocols, and its role in biologically active compounds.

Core Identifiers and Properties

This compound, and its more stable hydrochloride salt, are key building blocks in the synthesis of various organic molecules. The primary identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 22374-48-7[1] | 6946-05-0 |

| IUPAC Name | 2-aminocyclohexan-1-one[1] | 2-aminocyclohexan-1-one;hydrochloride |

| Molecular Formula | C₆H₁₁NO[1] | C₆H₁₂ClNO |

| Molecular Weight | 113.16 g/mol [1] | 149.62 g/mol |

| Canonical SMILES | C1CCC(=O)C(C1)N[1] | C1CCC(=O)C(C1)N.Cl |

| InChI Key | KMLPEYHLAKSCGX-UHFFFAOYSA-N[1] | Not readily available |

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Boiling Point | 213.9 °C[2] | Not available |

| Melting Point | Not readily available | 156 °C |

| Exact Mass | 113.084063974 Da[1] | 149.0953 g/mol |

| Topological Polar Surface Area | 43.1 Ų[1] | Not readily available |

| XLogP3-AA | -0.1[1] | Not readily available |

| Hydrogen Bond Donor Count | 1[1] | 2 |

| Hydrogen Bond Acceptor Count | 2[1] | 1 |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. One common approach involves the amination of 2-chlorocyclohexanone. The hydrochloride salt is often preferred due to its increased stability.

Synthesis of this compound Hydrochloride

A prevalent method for synthesizing this compound hydrochloride is through the reaction of 2-chlorocyclohexanone with an excess of ammonia.

Experimental Protocol: Amination of 2-Chlorocyclohexanone

-

Reaction Setup: In a pressure-rated reaction vessel, combine 2-chlorocyclohexanone with a significant molar excess of liquid ammonia (e.g., 20-60 equivalents).

-

Reaction Conditions: Heat the sealed vessel to a temperature between 60-100°C. The reaction time is typically shorter than for analogous acyclic ketones, ranging from 25 to 45 minutes.[3]

-

Work-up: After cooling, the excess ammonia is carefully evaporated. The resulting residue is then treated with hydrochloric acid to form the hydrochloride salt.

-

Purification: The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol and acetone.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. For this compound hydrochloride, a mixed solvent system is often effective.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.

-

Precipitation: While the solution is still warm, slowly add acetone until the solution becomes turbid, indicating the onset of precipitation.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 3: Analytical Methods for the Characterization of this compound

| Technique | Purpose | Key Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | Provides information on the chemical environment of protons and carbons. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the ketone (C=O) and amine (N-H) groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Confirms the molecular formula and provides structural clues. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and separation of isomers. | Can be used to quantify the compound and separate it from impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Useful for analyzing the purity of the free base form. |

Biological Significance and Applications

This compound serves as a crucial starting material in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry.

Precursor to Ketamine Analogues

One of the significant applications of this compound is its role as a precursor in the synthesis of ketamine and its analogues.[4] These compounds are known for their anesthetic and psychoactive properties. The synthesis typically involves the reaction of a this compound derivative with an appropriate Grignard reagent, followed by further chemical modifications.

Inhibitory Effects on Nicotinic Acetylcholine Receptors

Research has indicated that this compound hydrochloride exhibits inhibitory effects on nicotinic acetylcholine receptors of the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) type. While the precise signaling pathway has not been fully elucidated in the available literature, this finding suggests a potential for this compound and its derivatives in modulating inflammatory responses and other physiological processes mediated by these receptors. Further investigation into the specific mechanism of action is warranted to explore its therapeutic potential.

References

Spectroscopic Profile of 2-Aminocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminocyclohexanone, a key building block in synthetic organic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound in the public domain, the following data has been generated using validated computational prediction tools. These predictions offer a reliable approximation of the expected spectroscopic features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Protons on Carbon | Chemical Shift (δ) ppm | Multiplicity |

| H on C2 | 3.2 - 3.4 | Multiplet |

| H on C3 (axial & equatorial) | 1.8 - 2.2 | Multiplet |

| H on C4 (axial & equatorial) | 1.6 - 1.9 | Multiplet |

| H on C5 (axial & equatorial) | 1.6 - 1.9 | Multiplet |

| H on C6 (axial & equatorial) | 2.3 - 2.6 | Multiplet |

| NH₂ | 1.5 - 2.5 (broad) | Singlet |

¹³C NMR (Predicted)

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 (C=O) | 208 - 212 |

| C2 (CH-NH₂) | 55 - 60 |

| C3 (CH₂) | 30 - 35 |

| C4 (CH₂) | 24 - 28 |

| C5 (CH₂) | 26 - 30 |

| C6 (CH₂) | 40 - 45 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3400 | N-H stretch (amine) |

| 2850 - 2960 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ketone) |

| 1590 - 1650 | N-H bend (amine) |

| 1440 - 1460 | C-H bend (CH₂) |

Mass Spectrometry (MS) (Predicted)

| m/z | Ion |

| 113 | [M]⁺ (Molecular Ion) |

| 96 | [M-NH₃]⁺ |

| 85 | [M-CO]⁺ |

| 70 | [M-C₂H₃N]⁺ |

| 56 | [C₄H₈]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay (e.g., 2 seconds) is recommended for better quantitative results.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption signals.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Perform baseline correction to ensure accurate integration.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest and acquire the spectrum in a liquid cell. A background spectrum of the solvent should be taken and subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve a small amount in a volatile solvent (e.g., dichloromethane or methanol) and inject it into a GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Direct Infusion: For less volatile samples or for a quick analysis, the sample can be dissolved in a suitable solvent and infused directly into the ion source using a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): This is a common technique for GC-MS and produces characteristic fragmentation patterns that are useful for structure elucidation.

-

Electrospray Ionization (ESI): This is a softer ionization technique often used for direct infusion and is suitable for identifying the molecular ion with minimal fragmentation.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition and Analysis:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Stability and Storage of 2-Aminocyclohexanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Aminocyclohexanone hydrochloride. Due to the limited availability of direct, in-depth stability studies on this specific compound, this guide integrates established principles of chemical stability, regulatory guidelines on forced degradation studies, and analytical methodologies for related aminoketoness to offer a robust framework for its handling, storage, and stability assessment.

Core Concepts in Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions. For a pharmaceutical intermediate or active ingredient like this compound hydrochloride, understanding its stability profile is critical for ensuring its quality, purity, and ultimately, the safety and efficacy of the final drug product. Key factors that can influence the stability of a compound include temperature, humidity, light, and pH.

Recommended Storage and Handling

Based on available supplier data, the following general storage and handling recommendations should be followed to maintain the integrity of this compound hydrochloride:

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Room Temperature | [1] |

| Atmosphere | Inert atmosphere is recommended for long-term storage. | |

| Moisture | Protect from moisture. | |

| Light | Store in a light-resistant container. | |

| Retest Period | It is recommended to retest the material 12 months after receipt. |

Potential Degradation Pathways

The chemical structure of this compound, featuring a secondary amine and a ketone within a cyclic system, suggests several potential degradation pathways, particularly under stress conditions. While specific degradation products have not been extensively reported in the literature, logical inferences can be drawn from the known chemistry of aminoketones and cyclohexanone derivatives.

-

Oxidation: The cyclohexanone ring may be susceptible to oxidative cleavage, potentially leading to the formation of dicarboxylic acids. The amino group can also be a site for oxidation.

-

Dehydrogenation: Catalytic dehydrogenation of cyclohexanone derivatives can lead to the formation of cyclohexenone and phenol products.[2]

-

Photodegradation: Ketones are known to undergo photochemical reactions, which could lead to ring-opening or other rearrangements.[3]

-

Hydrolysis: While the hydrochloride salt is generally stable, the ketone functionality could be susceptible to reactions in highly acidic or basic aqueous solutions over time.

The following diagram illustrates a logical workflow for identifying potential degradation pathways.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound hydrochloride should involve forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[4] These studies are designed to accelerate the degradation of the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The following table outlines a typical forced degradation protocol. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately studied.[5]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound hydrochloride in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound hydrochloride in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis. |

| Oxidative Degradation | Treat a solution of this compound hydrochloride with 3% H₂O₂ at room temperature for a specified period. |

| Thermal Degradation | Expose the solid compound to dry heat at 60°C in a calibrated oven for a specified period. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |

Stability-Indicating Analytical Method (SIAM)

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and recommended approach for this purpose.

The following diagram outlines the workflow for developing a stability-indicating HPLC method.

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile(Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

Summary of Quantitative Data

While specific quantitative stability data for this compound hydrochloride is not available in the public domain, the following table provides a template for how such data should be structured and presented following a comprehensive stability study.

| Stress Condition | Duration | Temperature | % Assay of this compound HCl | % Total Impurities | Observations |

| Control | 0 | Room Temp. | 99.8 | < 0.2 | White crystalline solid |

| Acid Hydrolysis (0.1M HCl) | 48 hours | 60°C | [Data] | [Data] | [e.g., Appearance of new peaks in chromatogram] |

| Base Hydrolysis (0.1M NaOH) | 24 hours | Room Temp. | [Data] | [Data] | [e.g., Color change, degradation observed] |

| Oxidative (3% H₂O₂) | 24 hours | Room Temp. | [Data] | [Data] | [Data] |

| Thermal | 7 days | 60°C | [Data] | [Data] | [Data] |

| Photostability (ICH Q1B) | - | - | [Data] | [Data] | [e.g., No significant change] |

[Data] indicates where experimentally determined values would be inserted.

Conclusion

This compound hydrochloride is a stable compound when stored under the recommended conditions of room temperature and protection from moisture and light. However, its chemical structure suggests potential susceptibility to degradation under forced conditions. This technical guide provides a framework for researchers and drug development professionals to conduct a thorough stability assessment of this compound hydrochloride, including protocols for forced degradation studies and the development of a stability-indicating analytical method. Adherence to these principles will ensure the quality and integrity of this important chemical intermediate.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. q1scientific.com [q1scientific.com]

Technical Guide on the Hygroscopic Properties of Amine Hydrochlorides: A Case Study Perspective on 2-Aminocyclohexanone Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a general technical overview of hygroscopicity, its determination, and handling protocols relevant to amine hydrochloride salts. Direct quantitative data and specific experimental protocols for 2-aminocyclohexanone hydrochloride were not found in publicly available literature. The information presented herein is based on established pharmaceutical testing principles and data for structurally related compounds.

Introduction to Hygroscopicity in Pharmaceutical Development

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical physical property evaluated during pharmaceutical development.[1][2] For active pharmaceutical ingredients (APIs) and excipients, moisture uptake can significantly impact chemical stability, physical properties (such as flowability and compressibility), dissolution rates, and overall product performance and shelf-life.[2][3] Amine hydrochloride salts are frequently susceptible to moisture absorption due to the polar nature of the salt and the presence of functional groups capable of forming hydrogen bonds with water.

Qualitative Assessment and Recommended Handling

Based on safety data sheets for analogous hygroscopic compounds, proper handling and storage are crucial to maintain the integrity of the substance.

Table 1: Summary of Qualitative Hygroscopicity and Recommended Storage

| Property | Observation/Recommendation | Source |

| Hygroscopicity | Stated as "Hygroscopic" for related compounds. | [4] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. | [4] |

| Container | Keep container tightly closed. | [4] |

| Conditions to Avoid | Exposure to moist air or water. | [4] |

| Incompatible Materials | Strong oxidizing agents. | [4] |

A logical workflow for the handling and storage of a potentially hygroscopic compound like this compound hydrochloride is essential to ensure its stability for research and development.

Caption: Logical workflow for storing and handling hygroscopic compounds.

Quantitative Analysis of Hygroscopic Properties

To quantitatively assess the hygroscopicity of a compound, several standard experimental protocols are employed in the pharmaceutical industry. These methods measure the change in mass of a sample as a function of relative humidity (RH) at a constant temperature.

1. Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS): This is a precise and widely used method to determine the hygroscopic nature of a substance.[2]

-

Principle: A small amount of the sample (typically 5-15 mg) is placed on a microbalance inside a temperature and humidity-controlled chamber.[3] A carrier gas (usually nitrogen) with a specific RH is passed over the sample, and the change in mass is continuously monitored until equilibrium is reached. The RH is then changed, and the process is repeated to generate a moisture sorption-desorption isotherm.

-

Typical Protocol:

-

The sample is often pre-dried under a stream of dry nitrogen (0% RH) to establish a baseline dry weight.[5]

-

The RH is incrementally increased (e.g., from 0% to 90% in 10% steps), and the weight change is recorded at each step after equilibration.[3]

-

A desorption curve is then generated by incrementally decreasing the RH (e.g., from 90% back to 0%).[3]

-

The resulting isotherm provides information on the amount of water absorbed at different humidity levels and can reveal phenomena such as deliquescence or hydrate formation.[6][7]

-

2. European Pharmacopoeia (Ph. Eur.) Method: This is a simpler, single-point method for classifying hygroscopicity.[1][5]

-

Principle: A pre-weighed sample is exposed to a specific high-humidity environment for a fixed duration, and the percentage increase in weight is measured.

-

Typical Protocol:

-

A sample of the substance (e.g., 300-500 mg) is accurately weighed.[5]

-

The sample is placed in a desiccator containing a saturated salt solution (e.g., ammonium chloride) to maintain a constant relative humidity (typically 80% RH).[5]

-

The setup is maintained at a constant temperature (e.g., 25°C) for 24 hours.[1][5]

-

The sample is re-weighed, and the percentage weight gain is calculated.[3]

-

The data obtained from these experiments are used to classify the hygroscopicity of the material. The European Pharmacopoeia provides a standardized classification system.

Table 2: European Pharmacopoeia Hygroscopicity Classification [1]

| Classification | Weight Increase (at 25°C, 80% RH for 24h) |

| Non-hygroscopic | ≤ 0.12% w/w |

| Slightly hygroscopic | ≥ 0.2% and < 2% w/w |

| Hygroscopic | ≥ 2% and < 15% w/w |

| Very hygroscopic | ≥ 15% w/w |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the assessment of hygroscopic properties using Gravimetric Sorption Analysis.

Caption: Generalized workflow for hygroscopicity assessment via GSA/DVS.

Conclusion

While specific hygroscopicity data for this compound hydrochloride is not currently available in the public domain, the established methodologies and classification systems provide a robust framework for its evaluation. For researchers, scientists, and drug development professionals working with this or similar amine hydrochloride salts, it is imperative to assume potential hygroscopicity and implement appropriate handling and storage protocols. Should this compound be a candidate for further development, a thorough quantitative investigation using techniques such as Gravimetric Sorption Analysis is strongly recommended to ensure product quality, stability, and performance.

References

Methodological & Application

Synthesis of 2-Aminocyclohexanone Hydrochloride from Cyclohexanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclohexanone is a valuable synthetic intermediate in medicinal chemistry and drug development, serving as a precursor for a variety of more complex molecular scaffolds. Its bifunctional nature, containing both a ketone and a primary amine on adjacent carbons, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for a reliable two-step synthesis of this compound hydrochloride, a stable salt form of the amine, starting from readily available cyclohexanone.

The synthesis proceeds via two key transformations:

-

α-Nitrosation of Cyclohexanone: Cyclohexanone is first converted to its α-oximino derivative, 2-oximinocyclohexanone (also known as cyclohexane-1,2-dione monooxime). This reaction introduces the nitrogen functionality at the carbon adjacent to the carbonyl group.

-

Catalytic Hydrogenation of 2-Oximinocyclohexanone: The intermediate oxime is then reduced to the corresponding primary amine, this compound. The use of catalytic hydrogenation in the presence of hydrochloric acid allows for the direct isolation of the product as its stable hydrochloride salt.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound hydrochloride.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1 | α-Nitrosation | Cyclohexanone | 2-Oximinocyclohexanone | Sodium nitrite, Methanol, Hydrochloric acid | Ether | 65-71 | 148-150 |

| 2 | Catalytic Hydrogenation | 2-Oximinocyclohexanone | This compound hydrochloride | Hydrogen (H₂), 10% Palladium on Carbon (Pd/C), Hydrochloric acid | Ethanol | ~90 | 157-159 |

Experimental Protocols

Step 1: Synthesis of 2-Oximinocyclohexanone

This protocol is adapted from a reliable procedure for the α-nitrosation of cyclohexanone. The reaction utilizes methyl nitrite, generated in situ, as the nitrosating agent.

Materials:

-

Cyclohexanone

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Ice bath

-

Mechanical stirrer

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet tube.

-

Charge the flask with 98 g (1.0 mole) of cyclohexanone and 200 mL of diethyl ether.

-

Cool the flask in an ice-salt bath to 0°C.

-

While maintaining the temperature at 0-5°C, add 32 g (1.0 mole) of methanol to the stirred solution.

-

Slowly add 87 mL of concentrated hydrochloric acid dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

-

Prepare a solution of 76 g (1.1 moles) of sodium nitrite in 125 mL of water. Add this solution dropwise to the reaction mixture over 2-3 hours, maintaining the temperature at 0-5°C.

-

After the addition is complete, continue stirring at 0-5°C for an additional hour, and then allow the mixture to stand at room temperature overnight.

-

Transfer the reaction mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of water.

-

Dry the ethereal layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

The crude 2-oximinocyclohexanone can be purified by recrystallization from ethanol or a mixture of benzene and petroleum ether to yield a white crystalline solid.

Step 2: Synthesis of this compound Hydrochloride

This protocol describes the catalytic hydrogenation of 2-oximinocyclohexanone to the corresponding amine, which is isolated as the hydrochloride salt.

Materials:

-

2-Oximinocyclohexanone

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) source

-

Parr hydrogenation apparatus or a similar setup

-

Filter apparatus (e.g., Buchner funnel with Celite or a similar filter aid)

-

Rotary evaporator

Procedure:

-

In a pressure-resistant hydrogenation vessel, dissolve 12.7 g (0.1 mole) of 2-oximinocyclohexanone in 150 mL of ethanol.

-

To this solution, add 10 mL of concentrated hydrochloric acid.

-

Carefully add 1.0 g of 10% Pd/C catalyst to the reaction mixture.

-

Seal the vessel and connect it to a Parr hydrogenation apparatus.

-

Purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 40-50 psi.

-

Commence vigorous stirring or shaking and maintain the reaction at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

-

Once the hydrogen uptake ceases, depressurize the vessel and purge the system with nitrogen gas.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting crude solid is this compound hydrochloride. It can be purified by recrystallization from a mixture of ethanol and diethyl ether to afford white crystals.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow for the synthesis of this compound hydrochloride.

Caption: Chemical reaction pathway for the synthesis of this compound hydrochloride.

Application Notes and Protocols for the Reduction of 2-Oximino-cyclohexanone to 2-Aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclohexanone is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals. Its synthesis via the reduction of 2-oximino-cyclohexanone is a critical transformation. This document provides detailed application notes and experimental protocols for two common and effective methods for this reduction: catalytic hydrogenation using Raney® Nickel and chemical reduction using stannous chloride (SnCl₂).

Methods Overview

Two primary methods for the reduction of the oxime functionality in 2-oximino-cyclohexanone to the corresponding primary amine, this compound, are presented:

-

Catalytic Hydrogenation: This method employs a heterogeneous catalyst, typically Raney® Nickel, in the presence of hydrogen gas. It is often considered a "green" and efficient method, with water being the primary byproduct.

-

Stannous Chloride Reduction: This chemical reduction method utilizes stannous chloride (tin(II) chloride) as the reducing agent, typically in an acidic medium. The reaction proceeds through an electron transfer mechanism and often yields the amine as a hydrochloride salt.

The choice of method can depend on factors such as available equipment (hydrogenation apparatus), desired product form (free amine vs. salt), and sensitivity of other functional groups in the molecule.

Data Presentation

The following table summarizes the quantitative data for the two reduction methods.

| Parameter | Catalytic Hydrogenation (Raney® Nickel) | Stannous Chloride Reduction |

| Product | This compound | This compound hydrochloride |

| Typical Yield | Good to Excellent | Moderate to Good |

| Reaction Conditions | Elevated pressure and temperature | Room temperature to gentle heating |

| Key Reagents | Raney® Nickel, Hydrogen gas, Solvent (e.g., Ethanol) | Stannous chloride dihydrate, Hydrochloric acid, Solvent (e.g., Ethanol) |

| Work-up | Filtration of catalyst, solvent removal | Neutralization, extraction |

| Advantages | High atom economy, clean reaction | Mild conditions, no specialized pressure equipment required |

| Disadvantages | Requires specialized hydrogenation equipment, catalyst can be pyrophoric | Generates tin byproducts, product is the hydrochloride salt |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of 2-oximino-cyclohexanone to this compound via catalytic hydrogenation.

Materials:

-

2-Oximino-cyclohexanone

-

Raney® Nickel (50% slurry in water)

-

Ethanol (absolute)

-

Hydrogen gas (high purity)

-

Pressurized hydrogenation reactor (e.g., Parr shaker)

-

Filter aid (e.g., Celite®)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry (typically 10-20% by weight of the substrate) with absolute ethanol three times to remove water.

-

Reaction Setup: To a clean, dry pressure reactor vessel, add 2-oximino-cyclohexanone and the washed Raney® Nickel catalyst. Add a suitable volume of absolute ethanol to dissolve the starting material and create a slurry with the catalyst.

-

Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 bar).

-

Reaction: Heat the mixture to the desired temperature (e.g., 50-70 °C) and agitate (stir or shake) vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

-

Filtration: Carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and should be kept wet with solvent at all times and disposed of properly.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or crystallization if necessary.

Protocol 2: Stannous Chloride Reduction

This protocol details the chemical reduction of 2-oximino-cyclohexanone to this compound hydrochloride using stannous chloride.

Materials:

-

2-Oximino-cyclohexanone

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-oximino-cyclohexanone in ethanol.

-

Addition of Reagents: Cool the solution in an ice bath. Slowly add a solution of stannous chloride dihydrate dissolved in concentrated hydrochloric acid to the cooled solution of the oxime. An excess of stannous chloride (typically 2-3 equivalents) is used.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Gentle heating may be applied to accelerate the reaction if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery.

-

Drying and Isolation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Visualizations

The following diagrams illustrate the chemical transformation and the logical workflow of the reduction processes.

Caption: Chemical transformation of 2-oximino-cyclohexanone.

Caption: Catalytic hydrogenation workflow.

Caption: Stannous chloride reduction workflow.

Application Notes: The Utility of 2-Aminocyclohexanone Scaffolds in Heterocyclic Compound Synthesis

Introduction

2-Aminocyclohexanone and its derivatives are versatile building blocks in organic synthesis, serving as valuable precursors for a variety of nitrogen-containing heterocyclic compounds. Their inherent functionality, combining a nucleophilic amino group and an electrophilic ketone, allows for a range of cyclization strategies. These application notes provide detailed protocols and workflows for the synthesis of key heterocyclic scaffolds, such as tetrahydroquinolines and pyridines, which are prominent in medicinal chemistry and drug development due to their wide-ranging pharmacological activities.[1]

Synthesis of Tetrahydroquinolines via Friedländer Annulation

The Friedländer annulation is a robust and widely utilized method for constructing the quinoline scaffold.[1][2] This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[3][4] A modified, one-pot approach using an enaminone derivative of cyclohexanone, 2-(dimethylaminomethylene)cyclohexanone, provides a streamlined route to substituted 1,2,3,4-tetrahydroquinolines, which can be subsequently aromatized to the corresponding quinolines.[1] This domino reaction is initiated by a Michael addition, followed by intramolecular cyclization and elimination.[1]

Reaction Pathway: Friedländer Annulation

The synthesis proceeds through a domino sequence starting with the Michael addition of an aniline to the enaminone. This is followed by an intramolecular cyclization and elimination of dimethylamine and water to yield the tetrahydroquinoline product. A subsequent oxidation step can furnish the fully aromatic quinoline.[1]

References

Application Notes and Protocols: Synthesis and Reactions of 2-Aminocyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oximes are a class of organic compounds with significant applications in synthetic chemistry and drug development. They are commonly synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine. This document provides detailed application notes and protocols for the synthesis of 2-aminocyclohexanone oxime from this compound and its subsequent reactions, with a focus on its relevance to medicinal chemistry. The presence of both an amino group and an oxime functionality in this compound oxime makes it a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds and other complex molecular architectures relevant to drug discovery. Oxime derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Synthesis of 2-(Hydroxyimino)cyclohexan-1-amine

The reaction of this compound with hydroxylamine leads to the formation of 2-(hydroxyimino)cyclohexan-1-amine. The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of the cyclohexanone, followed by dehydration to form the oxime.

General Reaction Scheme:

Experimental Protocol

Materials:

-

This compound hydrochloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base (e.g., sodium hydroxide)

-

Ethanol

-

Water

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water. To this solution, add a stoichiometric equivalent of a base, such as sodium acetate or sodium hydroxide, to generate the free hydroxylamine in situ.

-

Reaction Mixture: To the freshly prepared hydroxylamine solution, add a solution of this compound hydrochloride dissolved in a minimal amount of ethanol.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the product may precipitate out of the solution. The crude product is collected by vacuum filtration and washed with cold water to remove any inorganic salts.

-

Purification: The crude this compound oxime can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

Data Presentation

Quantitative data for the synthesis of this compound oxime is not widely reported. However, for the analogous synthesis of hexan-2-one oxime using a solvent-assisted mechanochemical grinding method, good to excellent yields have been reported.[3]

| Parameter | Value | Reference |

| Method | Solvent-Assisted Mechanochemical Grinding | [3] |

| Reactant Ratio (Ketone:NH₂OH·HCl:Base) | 1.0 : 1.2 : 1.2 (molar) | [3] |

| Solvent | Methanol (catalytic amount) | [3] |

| Reaction Time | ~10 minutes | [3] |

| Temperature | Room Temperature | [3] |

| Typical Yield (for similar ketones) | 85-90% | [3] |

Note: These conditions are for a different substrate and method and should be considered as a starting point for optimization for the synthesis of this compound oxime.

Characterization of this compound Oxime

The structure and purity of the synthesized this compound oxime would be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexyl ring, the amino group (-NH₂), and the oxime hydroxyl group (-OH).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the cyclohexyl ring, with the carbon atom of the C=N-OH group appearing at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the oxime, and the C=N stretching of the oxime.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the molecular formula.

Reactions of α-Amino Oximes: Beckmann Rearrangement and Fragmentation

Oximes, including α-amino oximes, can undergo a variety of transformations, the most notable being the Beckmann rearrangement. This reaction typically occurs under acidic conditions and involves the rearrangement of the oxime to an amide.[4][5] However, for certain substrates, a competing reaction known as the Beckmann fragmentation can occur.[4][6]

Beckmann Rearrangement vs. Fragmentation

The course of the reaction for an α-substituted cyclohexanone oxime, such as this compound oxime, is influenced by the stability of the potential carbocation intermediate that can be formed at the α-position.

-

Beckmann Rearrangement: In the classic Beckmann rearrangement, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen, leading to the formation of a lactam (a cyclic amide).[4][7]

-

Beckmann Fragmentation: If the group at the α-position can form a stable carbocation, fragmentation of the C-C bond alpha to the oxime can occur, leading to the formation of a nitrile and a carbocationic fragment.[4][6] The presence of an amino group at the α-position could potentially influence this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Beckmann Rearrangement [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically pure enantiomers of 2-aminocyclohexanone are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Direct resolution of racemic this compound can be challenging due to its potential instability. A common and effective strategy involves the resolution of a more stable precursor, such as a protected trans-2-aminocyclohexanol derivative, followed by oxidation to the desired ketone. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound precursors using two primary methods: diastereomeric salt crystallization and enzymatic kinetic resolution. Additionally, guidelines for the analytical and preparative separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC) are presented.

Introduction to Chiral Resolution Techniques

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure compounds. For primary amines like this compound, several effective methods are available.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base.[1][2][3]

-

Enzymatic Kinetic Resolution (EKR): EKR utilizes the stereoselectivity of enzymes, often lipases, to catalyze a reaction on one enantiomer of the racemic substrate at a much faster rate than the other.[4][5][6][7] This results in a mixture of the unreacted, enantiomerically enriched substrate and the product, which can then be separated.

-

Chiral Chromatography: This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8][9][10][11] Chiral HPLC is a powerful tool for both analytical determination of enantiomeric excess (ee) and for preparative-scale separations.[8][11]

Diastereomeric Salt Resolution of a 2-Aminocyclohexanol Precursor

A robust method for obtaining enantiopure this compound is through the resolution of a stable precursor, such as N-benzyl-trans-2-aminocyclohexanol. The benzyl group serves as a protecting group that can be removed later in the synthetic sequence. (R)- and (S)-mandelic acid are highly effective resolving agents for this purpose, yielding diastereomeric salts with significantly different solubilities.[12]

Data Presentation: Diastereomeric Salt Resolution

| Resolving Agent | Target Diastereomer | Solvent System | Yield (%) | Enantiomeric Excess (ee) (%) |

| (R)-Mandelic Acid | (1R,2R)-N-benzyl-2-aminocyclohexanol·(R)-mandelate | Acetonitrile/Water | ~45 | >99 |

| (S)-Mandelic Acid | (1S,2S)-N-benzyl-2-aminocyclohexanol·(S)-mandelate | Acetonitrile/Water | ~45 | >99 |

Note: Yields are approximate for the crystallization step and can vary based on experimental conditions.

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

-

Racemic N-benzyl-trans-2-aminocyclohexanol

-

(R)-Mandelic acid

-

(S)-Mandelic acid

-

Acetonitrile

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Salt Formation with (R)-Mandelic Acid:

-

Dissolve racemic N-benzyl-trans-2-aminocyclohexanol (1.0 equiv.) in acetonitrile.

-

In a separate flask, dissolve (R)-mandelic acid (0.5 equiv.) in a minimal amount of warm acetonitrile.

-

Add the mandelic acid solution to the amine solution with stirring.

-

Slowly add deionized water until the solution becomes slightly turbid.

-

Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature and subsequently in an ice bath to promote crystallization.

-

Collect the precipitated crystals (the less soluble (1R,2R)-amine·(R)-mandelate salt) by vacuum filtration and wash with cold acetonitrile.

-

-

Liberation of the (1R,2R)-Enantiomer:

-

Suspend the collected diastereomeric salt in a mixture of water and dichloromethane.

-

Add 2 M NaOH solution and stir until all solids dissolve and the aqueous layer is basic (pH > 11).

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2R)-N-benzyl-2-aminocyclohexanol.

-

-

Isolation of the (1S,2S)-Enantiomer:

-

To the mother liquor from the first crystallization, add 2 M NaOH to liberate the free amine, and extract with dichloromethane as described above to recover the (1S,2S)-enriched N-benzyl-2-aminocyclohexanol.

-

Repeat the salt formation procedure on this enriched amine using (S)-mandelic acid to crystallize the (1S,2S)-amine·(S)-mandelate salt.

-

Liberate the (1S,2S)-N-benzyl-2-aminocyclohexanol as described previously.

-

-

Conversion to this compound (General Step):

-

The resolved N-benzyl-2-aminocyclohexanol enantiomer can be deprotected (e.g., by hydrogenolysis) and then oxidized (e.g., using Swern or Dess-Martin oxidation) to the corresponding enantiopure this compound. The specific conditions for these steps will need to be optimized for the substrate.

-

Workflow Diagram: Diastereomeric Salt Resolution

Caption: Workflow for diastereomeric salt resolution.

Enzymatic Kinetic Resolution (EKR) of a 2-Aminocyclohexane Derivative

Enzymatic kinetic resolution offers a highly selective alternative for resolving racemic amines and their derivatives. Lipases, such as Candida antarctica Lipase B (CAL-B), are particularly effective at catalyzing the N-acylation of one enantiomer, leaving the other unreacted.[13]

Data Presentation: Enzymatic Kinetic Resolution

| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | Product ee (%) | Unreacted Substrate ee (%) |

| cis-2-Aminocyclohexanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | ~50 | >99 | >99 |

| trans-2-Aminocyclohexanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | ~50 | >99 | >99 |

Note: Data is for the resolution of 2-aminocyclohexanecarboxamides, a structurally related analogue. Similar conditions can be adapted for 2-aminocyclohexanol derivatives. TBME = tert-Butyl methyl ether, TAA = tert-Amyl alcohol.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

-

Racemic substrate (e.g., N-protected 2-aminocyclohexanol)

-

Immobilized Lipase (e.g., Novozym 435 - immobilized CAL-B)

-

Acylating agent (e.g., vinyl acetate or 2,2,2-trifluoroethyl butanoate)

-

Anhydrous organic solvent (e.g., toluene, TBME)

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

Orbital shaker or magnetic stirrer

-

Filtration apparatus

-

Silica gel for column chromatography

Procedure:

-

Enzymatic Reaction:

-

To a flask containing the racemic substrate (1.0 equiv.) in an anhydrous organic solvent, add the acylating agent (e.g., vinyl acetate, 2-5 equiv.).

-

Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

-

Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the substrate and product.

-

Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the acylated product.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted amine from the acylated product using silica gel column chromatography.

-

Workflow Diagram: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Chiral HPLC Analysis and Separation

Chiral HPLC is indispensable for determining the enantiomeric purity of the resolved products and can also be used for preparative-scale separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral amines and their derivatives.[10][14]

Data Presentation: Chiral HPLC Conditions

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Application |

| Polysaccharide-based (e.g., Chiralpak® IA, IB, etc.) | n-Hexane/Isopropanol (with diethylamine modifier) | 0.5 - 1.0 | 220-254 | Analytical/Preparative |

| Pirkle-type CSP | n-Hexane/Ethanol | 0.5 - 1.0 | 220-254 | Analytical |

Note: The optimal mobile phase composition and modifier concentration must be determined empirically for each specific compound.

Experimental Protocol: Chiral HPLC Analysis

Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralpak® series)

-

HPLC-grade solvents (n-hexane, isopropanol, ethanol, diethylamine)

-

Sample of resolved amine or derivative

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample (~0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Method Development (General Approach):

-

Start with a mobile phase of n-hexane and an alcohol (isopropanol or ethanol) in a ratio of 90:10.

-

Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and reduce tailing for basic analytes.

-

Inject the sample and observe the separation.

-

Adjust the ratio of hexane to alcohol to optimize the resolution and retention times. Increasing the alcohol content generally decreases retention time.

-

Once analytical separation is achieved, the method can be scaled up for preparative chromatography by using a larger column and increasing the injection volume and flow rate.

-

Logical Diagram: Chiral HPLC Separation

Caption: Logical flow of a chiral HPLC separation.

Conclusion

The chiral resolution of racemic this compound is most effectively approached through the resolution of a stable, protected precursor like N-benzyl-trans-2-aminocyclohexanol. Both diastereomeric salt formation using mandelic acid and enzymatic kinetic resolution with lipases provide robust pathways to obtaining the enantiomers with high optical purity. Chiral HPLC serves as a crucial analytical tool for assessing the success of the resolution and can be employed for direct separation. The choice of method will depend on factors such as scale, cost, and available equipment, but the protocols outlined provide a solid foundation for researchers and drug development professionals to produce enantiomerically pure this compound for their synthetic needs.

References

- 1. researchgate.net [researchgate.net]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. chemrj.org [chemrj.org]

- 4. mdpi.com [mdpi.com]

- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]